![molecular formula C11H13N3 B1604287 (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine CAS No. 934570-45-3](/img/structure/B1604287.png)
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine
Overview
Description
“(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine” belongs to the class of organic compounds known as phenylpyrazoles . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . Another process involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis
The molecular weight of “(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine” is 187.24 . The IUPAC Standard InChI isInChI=1S/C11H13N3/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3
. Chemical Reactions Analysis
The compound is used in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . It is also used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.24 . It is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzylamine serves as an essential intermediate in pharmaceutical chemistry. Researchers investigate its potential as a building block for designing novel drugs. Specific areas of interest include:
- Dipeptidyl Peptidase 4 (DPP-4) Inhibitors : The compound has been explored as a precursor for nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These derivatives exhibit selective and orally active DPP-4 inhibition, making them promising antidiabetic agents .
Supramolecular Chemistry and Crystal Engineering
Researchers study the supramolecular behavior of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzylamine and related compounds. Investigations focus on how small structural modifications impact the formation of planar stacking columns in supramolecular structures. Understanding these interactions contributes to materials science and crystal engineering .
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research applications , suggesting potential interactions with proteins or enzymes in the body.
Mode of Action
It’s known that the compound belongs to the pyrazole class, which has diverse biological activities . Pyrazoles have been shown to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biological pathways, including those involved in cancer and antioxidant activity .
Result of Action
Similar pyrazole derivatives have demonstrated cytotoxic effects on human cell lines .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can impact the activity of similar compounds .
Safety and Hazards
properties
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOTZRZQXMJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640330 | |
Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine | |
CAS RN |
934570-45-3 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934570-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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